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molecular formula C14H11FN2O B8594821 2-(4-Amino-3-methylphenoxy)-5-fluorobenzonitrile

2-(4-Amino-3-methylphenoxy)-5-fluorobenzonitrile

Cat. No. B8594821
M. Wt: 242.25 g/mol
InChI Key: XFJLVULKXYUWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039639B2

Procedure details

In a 3 L, 4-necked flask that had been evacuated and back-filled with argon, 2,5-difluorobenzonitrile (295.3 ml, 812.0 mmol) and 4-amino-3-methylphenol (100.0 g, 812.0 mmol) were dissolved in dry DMSO (2.75 M) with rapid stirring at room temperature. The solution was evacuated/backfilled with argon (3×). Potassium carbonate (185.2 g, 1340 mmol) (−325 mesh) was added. The reaction mixture was evacuated/backfilled with argon (3×) and warmed to 80° C. (internal probe) for 16 hours. TLC indicated complete conversion. The reaction mixture was cooled to room temperature and poured slowly into 2 L of ice water with rapid stirring. The residue in the round bottom flask was taken up in water repeatedly and poured into the ice water until a total volume of 3 L was achieved and all solids were in the ice water. The suspension was stirred rapidly for 2 hours as it came to room temperature. The brown solids were collected by filtration, washed with water (3 L), air dried, dried with latex dam, and dried under high vacuum at 40° C. for 44 hours to provide 194 g (99%) of the desired product as a tan solid. MS (APCI+) m/z 243 (M+1) was detected. 1H NMR (400 MHz, CDCl3) δ 7.38 (m, 1H), 7.18 (m, 1H), 6.65-6.85 (m, 5H), 3.60 (br, 2H), 2.17 (s, 3H).
Quantity
295.3 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
185.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
99%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][C:13]=1[CH3:19].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.O>[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][C:2]2[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=2[C:4]#[N:5])=[CH:14][C:13]=1[CH3:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
295.3 mL
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)F
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)C
Step Two
Name
Quantity
185.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with rapid stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3 L, 4-necked flask that had been evacuated
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 80° C. (internal probe) for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The suspension was stirred rapidly for 2 hours as it
Duration
2 h
CUSTOM
Type
CUSTOM
Details
came to room temperature
FILTRATION
Type
FILTRATION
Details
The brown solids were collected by filtration
WASH
Type
WASH
Details
washed with water (3 L), air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
dried with latex dam
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 40° C. for 44 hours
Duration
44 h

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(OC2=C(C#N)C=C(C=C2)F)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 194 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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